2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 112566-18-4) is a bifunctional heterocyclic building block characterized by a reactive sulfonyl chloride group at the C-3 position and an electrophilic chlorine atom at the C-2 position [1]. In industrial and laboratory settings, it is primarily procured as a critical intermediate for the synthesis of sulfonylurea herbicides, most notably Imazosulfuron, and as an established scaffold in medicinal chemistry [2]. By providing two orthogonal sites for derivatization, this compound allows chemists to independently install sulfonamide moieties and perform C-2 cross-coupling reactions, making it a process-relevant material for complex molecule synthesis [1].
Generic substitution of 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride with its non-sulfonated or non-chlorinated analogs fails due to severe limitations in downstream processability and regioselectivity [1]. Attempting to use 2-chloroimidazo[1,2-a]pyridine requires late-stage chlorosulfonation, a process that relies on highly corrosive reagents like neat chlorosulfonic acid or phosphorus oxychloride at elevated temperatures, which frequently degrades sensitive functional groups and reduces overall yield [2]. Conversely, substituting with imidazo[1,2-a]pyridine-3-sulfonyl chloride removes the C-2 electrophilic handle, effectively preventing standard nucleophilic aromatic substitution (SNAr) or cross-coupling at that position without resorting to complex, low-yielding C-H activation protocols [1].
Procurement of the pre-formed sulfonyl chloride allows for immediate sulfonamide formation via standard ammonolysis or amine coupling at 0–25 °C [1]. In contrast, starting from the 2-chloroimidazo[1,2-a]pyridine baseline requires direct exposure to chlorosulfonic acid and/or phosphorus oxychloride under reflux conditions to install the sulfonyl group [1]. This difference allows manufacturers to bypass highly corrosive, low-chemoselectivity steps that threaten the integrity of complex intermediates.
| Evidence Dimension | Reaction conditions for C-3 sulfonyl installation / functionalization |
| Target Compound Data | Enables direct amine coupling at 0–25 °C in standard organic solvents |
| Comparator Or Baseline | 2-Chloroimidazo[1,2-a]pyridine requires neat chlorosulfonic acid or POCl3 at reflux |
| Quantified Difference | Eliminates high-temperature corrosive processing steps |
| Conditions | Standard laboratory or industrial sulfonamide synthesis workflows |
Procuring the pre-sulfonated building block improves process safety and protects sensitive functional groups during complex molecule synthesis.
The presence of the C-2 chlorine atom provides a reliable electrophilic handle for downstream nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1]. When compared to imidazo[1,2-a]pyridine-3-sulfonyl chloride, which lacks this leaving group, the target compound avoids the need for specialized C-H activation protocols that typically suffer from poor regioselectivity and lower yields [1].
| Evidence Dimension | Capability for C-2 functionalization |
| Target Compound Data | Directly undergoes SNAr or cross-coupling via the C-2 chlorine leaving group |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-3-sulfonyl chloride requires complex C-H activation |
| Quantified Difference | Enables standard cross-coupling versus low-yield C-H functionalization |
| Conditions | Downstream derivatization after C-3 sulfonamide formation |
This orthogonal reactivity accelerates structure-activity relationship (SAR) exploration by allowing independent modification of the C-2 and C-3 positions.
As the dedicated precursor for the commercial synthesis of the sulfonylurea herbicide Imazosulfuron, 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride benefits from established, large-scale manufacturing pathways [1]. Alternative heterocyclic sulfonyl chlorides or non-chlorinated isomers lack this scaled agricultural precedent, often resulting in variable batch-to-batch reproducibility and higher procurement costs for large-scale campaigns [1].
| Evidence Dimension | Industrial manufacturing precedent |
| Target Compound Data | Proven intermediate in multi-ton agrochemical production (Imazosulfuron) |
| Comparator Or Baseline | Alternative isomers lack scaled commercial agrochemical pathways |
| Quantified Difference | Provides highly reproducible impurity profiles and scale-up economics |
| Conditions | Commercial procurement and industrial scale-up |
Industrial buyers can rely on the established quality control and supply chain stability derived from its continuous use in agrochemical manufacturing.
This compound is the direct, mandatory precursor for synthesizing 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, which is subsequently coupled with pyrimidine derivatives to manufacture Imazosulfuron [1]. Its pre-installed sulfonyl chloride and C-2 chlorine are critical for the sequential condensation steps required in this industrial workflow.
In drug discovery programs targeting kinase or GPCR inhibition, the orthogonal reactivity of this building block allows chemists to independently install diverse sulfonamides at the C-3 position and perform cross-coupling at the C-2 position [2]. This dual-handle approach streamlines the generation of comprehensive imidazopyridine derivative libraries.
For chemical biology applications, the highly reactive sulfonyl chloride can be used to rapidly conjugate the imidazopyridine core to target proteins or fluorophores [2]. The retained C-2 chlorine then serves as an accessible site for further structural tuning, such as modifying the probe's solubility or binding affinity.